N-(3-Chlorophenyl)-2-{4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide
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Overview
Description
N-(3-Chlorophenyl)-2-{4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxy group, and a sulfonyl anilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-{4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenylamine with 4-methoxybenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 4-methylphenyl isocyanate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2-{4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-Chlorophenyl)-2-{4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2-{4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-Chlorophenyl)-2-(2,4-dichloro-5-methoxy[(4-methylphenyl)sulfonyl]anilino)acetamide
Uniqueness
N-(3-Chlorophenyl)-2-{4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21ClN2O4S |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16-6-12-21(13-7-16)30(27,28)25(19-8-10-20(29-2)11-9-19)15-22(26)24-18-5-3-4-17(23)14-18/h3-14H,15H2,1-2H3,(H,24,26) |
InChI Key |
GVJWIHFYQFEVJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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